

Penoxsulam: A Technical Guide to its Environmental Fate and Degradation

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Compound of Interest

Compound Name: Penoxsulam

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Introduction

Penoxsulam is a triazolopyrimidine sulfonamide herbicide widely used for the post-emergence control of broadleaf, sedge, and grass weeds in rice and other crops. Understanding its environmental fate and degradation is critical for assessing its ecological risk, ensuring its safe use, and developing new, more environmentally benign active ingredients. This technical guide provides an in-depth overview of the key processes governing the environmental dissipation of **penoxsulam**, including hydrolysis, photolysis, and microbial degradation in soil and aquatic systems. It summarizes key quantitative data, details standardized experimental protocols, and visualizes the primary degradation pathways.

Data Presentation: Quantitative Summary of Penoxsulam's Environmental Fate

The persistence and mobility of **penoxsulam** in the environment are dictated by a combination of chemical and biological degradation processes, as well as its partitioning behavior in soil and water. The following tables summarize key quantitative data on its environmental fate.

Table 1: Hydrolysis of **Penoxsulam**

pH	Half-life (t _{1/2}) in days	Reference
5	4.2	[1]
7	1	[1]
9	0.01	[1]

Table 2: Photolysis of **Penoxsulam**

Medium	Half-life (t _{1/2}) in days	Conditions	Reference
Water (pH 5)	1	Laboratory	[1]
Water	12 - 38	Natural Sunlight	[2]
Aqueous	2.2 - 3.1 (UV light);	Laboratory	[3]
Methanol/Acetonitrile	2.6 - 4.0 (Sunlight)		

Table 3: Soil Metabolism of **Penoxsulam**

Soil Type	Half-life (t _{1/2}) in days	Conditions	Reference
Various Agricultural Soils	1.28 - 27.70	Field	[4]
Mollisol (Greece)	1.28 - 27.70	Field	[4]
Aridisol (Chile)	1.28 - 27.70	Field	[4]
Tarai Soils (India)	3.48 - 4.17	Laboratory	[4]
Clay Loam, Loam, Sandy Loam, Loamy Sand	12.60 - 30.08	Laboratory	[4]
Flooded Rice Field Soils	2 - 13	Laboratory (simulated)	[5]
Paddy Soil	7.32 and 10.4	Field	[4][6]

Table 4: Soil Sorption and Mobility of **Penoxsulam**

Parameter	Value	Interpretation	Reference
Koc	12 - 253 L/kg	Weakly adsorbed, moderate mobility	[1]
Log Pow	-0.354	Low potential for bioaccumulation	[7]

Experimental Protocols

The following sections detail the standardized methodologies for key experiments cited in the environmental fate assessment of **penoxsulam**, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Hydrolysis

Guideline: OECD Guideline 111: Hydrolysis as a Function of pH[2][6][8][9][10]

Objective: To determine the rate of abiotic hydrolysis of **penoxsulam** in aqueous solutions at different pH values.

Methodology:

- Test Substance: Radiolabeled (e.g., ^{14}C) **penoxsulam** of known purity is used to facilitate tracking and quantification.
- Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- Test Conditions: A known concentration of the test substance is added to each buffer solution. The solutions are maintained in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
- Sampling: Aliquots are taken from each test solution at various time intervals.
- Analysis: The concentration of the parent **penoxsulam** and any significant degradation products in each sample is determined using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.
- Data Analysis: The rate of hydrolysis is determined by plotting the concentration of **penoxsulam** against time. The half-life ($t_{1/2}$) at each pH is calculated from the first-order rate constant.

Photolysis in Water

Guideline: US EPA OCSPP 835.2240: Photodegradation in Water[11]

Objective: To determine the rate of photodegradation of **penoxsulam** in water when exposed to simulated or natural sunlight.

Methodology:

- Test Substance: Radiolabeled **penoxsulam** is used.

- **Test Solution:** The test substance is dissolved in a sterile, buffered aqueous solution, typically at a pH where hydrolysis is minimal.
- **Light Source:** The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to mimic the solar spectrum at the earth's surface). Control samples are kept in the dark at the same temperature.
- **Sampling:** Samples are collected from both the irradiated and dark control solutions at various time intervals.
- **Analysis:** The concentration of **penoxsulam** and its photoproducts are quantified using methods like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Analysis:** The rate of photodegradation is calculated from the difference in the degradation rate between the irradiated and dark control samples. The photolysis half-life is then determined.

Aerobic and Anaerobic Soil Metabolism

Guideline: OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil; US EPA OCSP 835.4100 (Aerobic) and 835.4200 (Anaerobic)[1][4][5][12][13][14][15][16][17][18]

Objective: To determine the rate and pathway of **penoxsulam** degradation in soil under both aerobic and anaerobic conditions.

Methodology:

- **Test Soil:** Representative agricultural soils with varying textures, organic matter content, and pH are selected. The soil is sieved and its characteristics are documented.
- **Test Substance:** Radiolabeled **penoxsulam** is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.
- **Aerobic Conditions:** The treated soil is maintained at a specific moisture level (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions. Volatile organic compounds and $^{14}\text{CO}_2$ are trapped.

- **Anaerobic Conditions:** To create anaerobic conditions, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to remove oxygen. The incubation then proceeds in the dark at a constant temperature.
- **Sampling:** Soil samples are collected at various time intervals throughout the incubation period.
- **Extraction and Analysis:** The soil samples are extracted with appropriate solvents. The parent compound and its metabolites in the extracts are separated, identified, and quantified using techniques such as HPLC, LC-MS/MS, and Gas Chromatography-Mass Spectrometry (GC-MS). The amount of non-extractable (bound) residues and mineralized $^{14}\text{CO}_2$ is also determined.
- **Data Analysis:** The dissipation half-life (DT_{50}) of **penoxsulam** in each soil is calculated based on the decline in its concentration over time, following first-order kinetics. A degradation pathway is proposed based on the identified metabolites.

Degradation Pathways and Metabolites

Penoxsulam degrades in the environment through several key pathways, primarily driven by sunlight (photolysis) and microbial activity. The major transformation processes include cleavage of the sulfonamide bridge, hydroxylation, and degradation of the triazolopyrimidine ring system.^{[3][4][12][19][20]}

Key Degradation Products

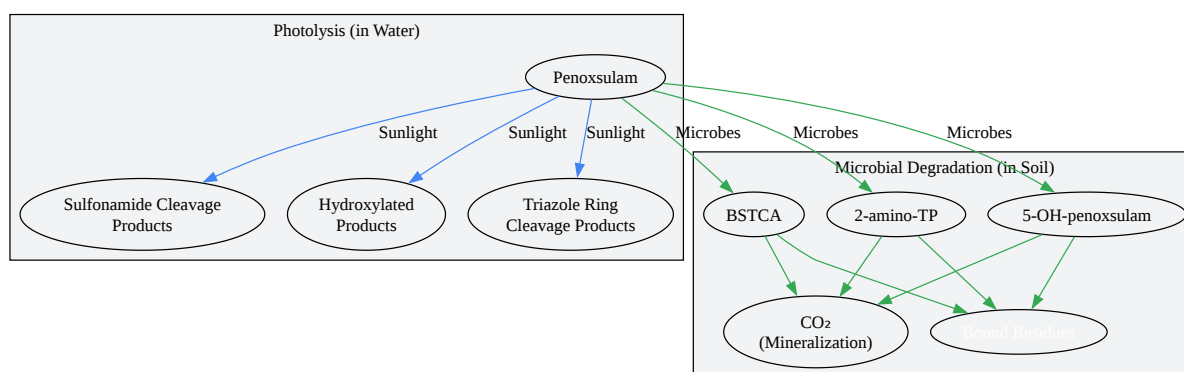
Several major and minor degradation products of **penoxsulam** have been identified in environmental fate studies. Some of the frequently reported metabolites include:

- **BSTCA** (3-[[[2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl]sulfonyl]amino]-1H-1,2,4-triazole-5-carboxylic acid): A major metabolite formed through the cleavage of the pyrimidine ring.
- **2-amino-TP** (2-amino-[1][4][8]triazolo[1,5-c]pyrimidine): Formed by the cleavage of the sulfonamide bond.
- **5-OH-penoxsulam**: A product of hydroxylation.

- Sulfonamide and Sulfonic Acid derivatives: Resulting from the cleavage of the sulfonamide linkage.

The U.S. EPA has identified eleven major degradation products, with six being of potential toxicological concern.[19][21]

Visualizations of Degradation and Experimental Workflows



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Caption: Major degradation pathways of **penoxsulam** in water and soil.

// Nodes start [label="Start: Soil Collection\n& Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Soil Preparation\n(Sieving, Moisture Adjustment)"]; application [label="Application of\n¹⁴C-**Penoxsulam**"]; incubation [label="Incubation\n(Aerobic/Anaerobic, Dark, Constant T)"]; sampling [label="Periodic Sampling"]; extraction [label="Solvent Extraction"]; analysis [label="Analysis\n(HPLC, LC-

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MS/MS)"]; quantification [label="Quantification of Parent\n& Metabolites"]; data_analysis [label="Data Analysis\n(DT50, Pathway ID)"]; end [label="End: Report Generation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges start -> prep; prep -> application; application -> incubation; incubation -> sampling; sampling -> extraction; extraction -> analysis; analysis -> quantification; quantification -> data_analysis; data_analysis -> end; }
```

Caption: Generalized experimental workflow for a soil metabolism study.

Conclusion

The environmental fate of **penoxsulam** is characterized by multiple degradation pathways, with photolysis and microbial degradation being the most significant. Its persistence is generally low to moderate, although some of its degradation products may be more persistent. The mobility of **penoxsulam** in soil is moderate, indicating a potential for leaching under certain conditions. This technical guide provides a foundational understanding of the environmental behavior of **penoxsulam**, which is essential for informed risk assessment and the development of sustainable agricultural practices. Further research into the ecotoxicology of the major degradation products is warranted to fully comprehend the environmental impact of **penoxsulam** use.

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